molecular formula C6H12N2O3 B1517565 Ethyl 2-[(carbamoylmethyl)amino]acetate CAS No. 652975-29-6

Ethyl 2-[(carbamoylmethyl)amino]acetate

Cat. No.: B1517565
CAS No.: 652975-29-6
M. Wt: 160.17 g/mol
InChI Key: WLCXPXJYJJHALU-UHFFFAOYSA-N
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Description

Ethyl 2-[(carbamoylmethyl)amino]acetate: is a chemical compound with the molecular formula C7H14N2O3. It is a derivative of amino acids and carbamates, and it has various applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Amination Reaction: One common synthetic route involves the amination of ethyl glycinate with carbamoyl chloride under controlled conditions.

  • Rearrangement Reaction: Another method is the Curtius rearrangement, where ethyl carbamate is converted to the desired compound through a series of steps involving rearrangement and amination.

Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions or alkyl halides are typically employed.

Major Products Formed:

  • Oxidation: Carboxylic acids and esters.

  • Reduction: Primary amines.

  • Substitution: Various substituted amides and esters.

Scientific Research Applications

Chemistry: Ethyl 2-[(carbamoylmethyl)amino]acetate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the synthesis of peptides and proteins. Medicine: Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-[(carbamoylmethyl)amino]acetate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological responses.

Comparison with Similar Compounds

  • Ethyl carbamate

  • Ethyl glycinate

  • Ethyl acetate

Uniqueness: Ethyl 2-[(carbamoylmethyl)amino]acetate is unique in its structure and reactivity compared to these similar compounds. Its specific functional groups and molecular arrangement contribute to its distinct properties and applications.

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Properties

IUPAC Name

ethyl 2-[(2-amino-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-11-6(10)4-8-3-5(7)9/h8H,2-4H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCXPXJYJJHALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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